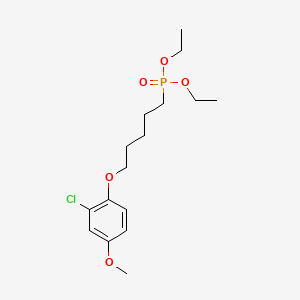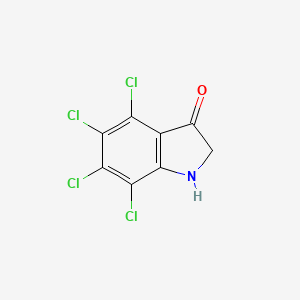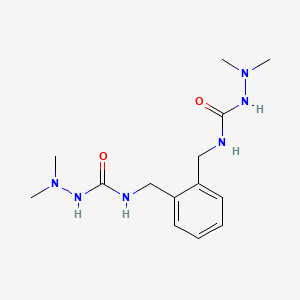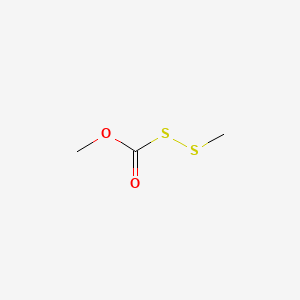
Methoxycarbonyl methyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycarbonyl methyl disulfide is an organic compound with the molecular formula C3H6O2S2 It is characterized by the presence of a disulfide bond (S-S) and a methoxycarbonyl group (COOCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxycarbonyl methyl disulfide can be synthesized through the reaction of methoxycarbonyl sulfenyl chloride with an appropriate alkanethiol. The reaction typically involves the following steps:
- Preparation of methoxycarbonyl sulfenyl chloride.
- Reaction of methoxycarbonyl sulfenyl chloride with an alkanethiol to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using a one-pot method. This involves reacting an alkyl halide with sodium thiosulfate (Na2S2O3) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) .
Analyse Des Réactions Chimiques
Types of Reactions: Methoxycarbonyl methyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the methoxycarbonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Methoxycarbonyl methyl disulfide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methoxycarbonyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds act as redox switches, protecting thiol groups from over-oxidation and affecting gene expression . The compound can undergo thiolate-disulfide exchange reactions, which are crucial for maintaining the redox balance in cells .
Comparaison Avec Des Composés Similaires
Methoxycarbonyl methyl disulfide can be compared with other similar compounds, such as:
Dimethyl disulfide (DMDS): Similar in structure but lacks the methoxycarbonyl group.
Ethoxycarbonyl methyl disulfide: Similar to this compound but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
Carboxymethyl disulfide: Contains a carboxyl group instead of a methoxycarbonyl group and is used in different chemical reactions.
This compound is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
55048-60-7 |
|---|---|
Formule moléculaire |
C3H6O2S2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
methyl (methyldisulfanyl)formate |
InChI |
InChI=1S/C3H6O2S2/c1-5-3(4)7-6-2/h1-2H3 |
Clé InChI |
FDGBKPKLBZGFKU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


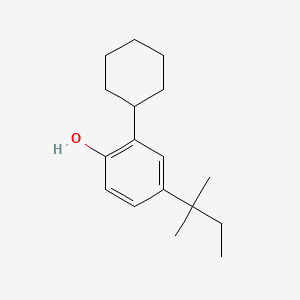

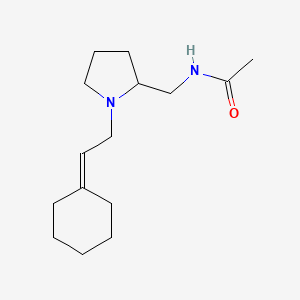
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
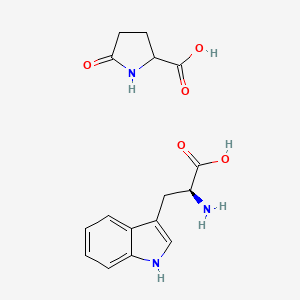


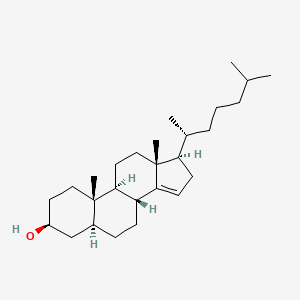
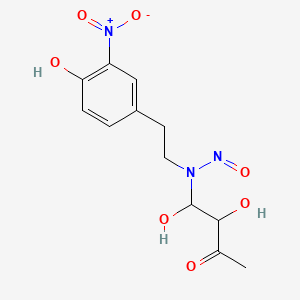

![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
